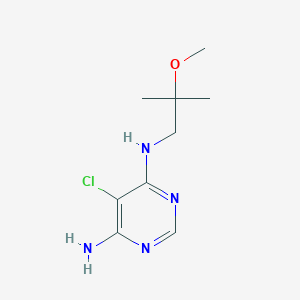![molecular formula C15H15ClN6 B6623753 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623753.png)
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, also known as CMPD1, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. The compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine involves the inhibition of specific enzymes, including protein kinases, which play a key role in the regulation of cell growth and proliferation. The compound has been shown to bind to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to downstream signaling molecules.
Biochemical and Physiological Effects:
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. The compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in lab experiments is its specificity for certain enzymes, which allows for precise targeting of specific signaling pathways. However, the compound may also have off-target effects, which can complicate data interpretation. Additionally, the synthesis of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be challenging and time-consuming, which may limit its widespread use in research.
将来の方向性
There are several future directions for research on 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine, including the development of more efficient synthesis methods, the identification of additional targets for the compound, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
合成法
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine can be synthesized using a variety of methods, including the reaction of 5-chloro-4,6-diaminopyrimidine with 3-methyl-1-phenyl-4-formylpyrazole in the presence of a reducing agent. Other methods of synthesis have also been reported in the literature, including the use of palladium-catalyzed coupling reactions.
科学的研究の応用
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in the regulation of cell growth and proliferation.
特性
IUPAC Name |
5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-10-11(7-18-15-13(16)14(17)19-9-20-15)8-22(21-10)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQILRFLRMEVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2=NC=NC(=C2Cl)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)
![5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623736.png)
![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)